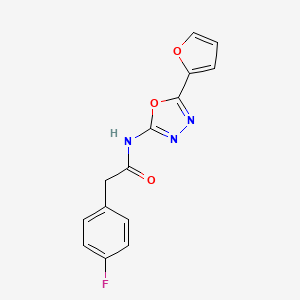

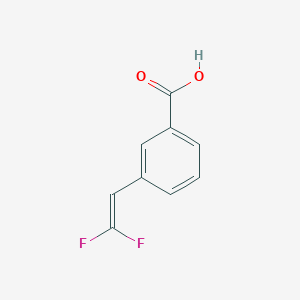

2-(4-fluorophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-fluorophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a member of the oxadiazole family of compounds and has been shown to possess a range of biological activities. In

Applications De Recherche Scientifique

Electrocatalytic Biomass Conversion

This compound plays a role in the electrocatalytic conversion of biomass-derived furan compounds . It’s involved in transforming renewable biomass into value-added chemicals, addressing energy crises and reducing environmental pollution . The electrocatalytic process aims to enhance the selectivity and efficiency of converting furan compounds, which are crucial for large-scale industrial applications.

Drug Discovery and Development

The furan and oxadiazole moieties present in the compound are significant in drug discovery . They are part of a privileged structural motif found in natural products and drug candidates, particularly in the synthesis of naphtho[2,3-b]furan-4,9-diones, which exhibit various biological activities including antitumor and antiviral properties . This compound’s structure could be pivotal in developing new pharmacologically active agents.

Green Chemistry Applications

In the realm of green chemistry , this compound contributes to environmentally friendly synthesis methods. Its structure allows for excellent regioselectivity and functional group tolerance, making it a valuable scaffold for creating diverse chemical structures through reactions like visible-light-mediated [3+2] cycloaddition .

Inhibition of Cellular Processes

The compound has been identified as an inhibitor in cellular processes, particularly in the inhibition of IκBα ubiquitination . This inhibition is crucial for preventing the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This application is significant in the study of inflammatory responses and cancer.

Catalysis

The compound’s structure is conducive to catalytic applications , particularly in reactions involving furan compounds. It may act as a catalyst or a part of a catalyst system in disproportionation reactions or other transformations that are key to creating more efficient and selective industrial processes .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTREYJFKPCQGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

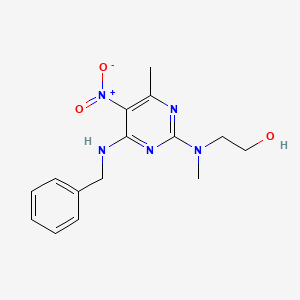

![3-ethyl-N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2785344.png)

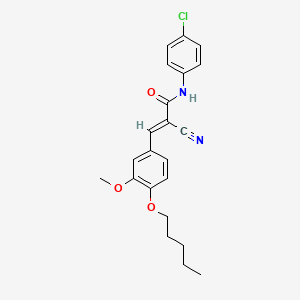

![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2785345.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)

![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)

![3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2785353.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2785360.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2785362.png)